molecular formula C20H22BF3N2O3 B8239953 N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)isonicotinamide

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)isonicotinamide

Cat. No.: B8239953
M. Wt: 406.2 g/mol
InChI Key: CUYGWXGMUVMIAB-UHFFFAOYSA-N
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Description

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)isonicotinamide is a useful research compound. Its molecular formula is C20H22BF3N2O3 and its molecular weight is 406.2 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Chemical Name: this compound
  • CAS Number: 2695510-36-0
  • Molecular Formula: C₁₄H₁₈BNO₃F₃
  • Molecular Weight: 305.11 g/mol

The compound exhibits biological activity primarily through its interactions with specific molecular targets involved in cell signaling pathways. Research indicates that the dioxaborolane moiety may contribute to the compound's ability to modulate enzyme activity and influence cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Proliferation Inhibition: The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. An IC50 value of 0.126 μM was reported against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent activity compared to non-cancerous cell lines like MCF10A .
  • Selectivity Index: The selectivity index for MDA-MB-231 cells versus MCF10A cells was approximately 20-fold, suggesting that the compound preferentially targets cancerous cells while sparing normal cells .
  • Mechanistic Insights: The compound induced apoptosis in treated cells by activating caspase pathways and inhibiting matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in cancer metastasis .

In Vivo Efficacy

In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound significantly inhibited lung metastasis compared to control groups and even outperformed known treatments like TAE226 .

Study 1: In Vitro Analysis

A study assessed the biological activity of the compound against various cancer cell lines. The results indicated:

Cell LineIC50 Value (μM)
MDA-MB-231 (TNBC)0.126
MCF10A (Non-cancer)2.5

This data illustrates the compound's selective toxicity towards cancer cells.

Study 2: In Vivo Metastasis Model

In a murine model of TNBC:

  • Treatment Duration: 30 days post-inoculation.
  • Outcome: Significant reduction in metastatic nodules was observed in treated mice compared to controls.

Properties

IUPAC Name

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(trifluoromethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BF3N2O3/c1-12-6-7-14(11-15(12)21-28-18(2,3)19(4,5)29-21)26-17(27)13-8-9-25-16(10-13)20(22,23)24/h6-11H,1-5H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYGWXGMUVMIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3=CC(=NC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 equiv.) and 3-(trifluoromethyl)benzoic acid (1.1 equiv.) in DMF (0.27 M) was added HOAt (1.3 equiv.) and EDC (1.3 equiv.) After 3 h the reaction mixture was diluted with water and then extracted with EtOAc. The organic phase was washed sequentially with 1 M aqueous sodium hydroxide and brine and was then dried over sodium sulfate. The solution was concentrated and dried under vacuo to give N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)isonicotinamide in 91% yield. LCMS (m/z) (M+H)=407.1, Rt=1.13 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.